molecular formula C17H13F4NO3 B2368309 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-fluorobenzoate CAS No. 1794741-75-5

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-fluorobenzoate

Cat. No. B2368309
CAS RN: 1794741-75-5
M. Wt: 355.289
InChI Key: RBYFZOAGESHAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-fluorobenzoate is a chemical compound with the molecular formula C17H13F4NO3 . It is a specialized compound and not much information is available about it in the public domain.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds containing fluoro, trifluoromethyl, and benzyl groups are key intermediates in the synthesis of heterocyclic compounds. These heterocyclic compounds have diverse applications, including in medicinal chemistry, where they are investigated for their potential as antitumor agents or imaging probes for diseases like Alzheimer's. For example, fluorinated benzothiazoles have been synthesized and evaluated for their inhibitory activity against cancer cell lines and as potential positron emission tomography (PET) imaging agents to detect cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012; Hutchinson et al., 2001).

Development of Novel Materials and Methods

Fluorinated compounds, including those with benzyl and fluoro groups, are explored for their unique properties and applications in materials science. They have been utilized in the design of highly selective sensors and in the synthesis of complex molecules with potential applications in drug development and agricultural chemistry (Schmitt et al., 2017; Zuo et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used. For similar compounds, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO3/c18-14-8-4-2-6-12(14)16(24)25-10-15(23)22-9-11-5-1-3-7-13(11)17(19,20)21/h1-8H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYFZOAGESHAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-fluorobenzoate

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